molecular formula C18H30O B14565499 3-(2-Butyloct-1-EN-1-YL)cyclohex-2-EN-1-one CAS No. 61800-45-1

3-(2-Butyloct-1-EN-1-YL)cyclohex-2-EN-1-one

Cat. No.: B14565499
CAS No.: 61800-45-1
M. Wt: 262.4 g/mol
InChI Key: MNTQLUPTSACUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a butyloctenyl group. This compound is part of the broader class of cyclohexenones, which are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one can be approached through several methods. One common route involves the reaction of cyclohexenone with a suitable alkylating agent under basic conditions. For instance, the use of a Grignard reagent derived from 2-butyloct-1-en-1-yl bromide can facilitate the formation of the desired product through nucleophilic addition followed by dehydration .

Industrial Production Methods

Industrial production of cyclohexenones, including this compound, often involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-established method . This process can be adapted to introduce various substituents, including the butyloctenyl group, through subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism by which 3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone moiety is reactive towards nucleophiles, allowing it to form covalent bonds with biological macromolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .

Properties

CAS No.

61800-45-1

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

3-(2-butyloct-1-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C18H30O/c1-3-5-7-8-11-16(10-6-4-2)14-17-12-9-13-18(19)15-17/h14-15H,3-13H2,1-2H3

InChI Key

MNTQLUPTSACUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC(=O)CCC1)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.